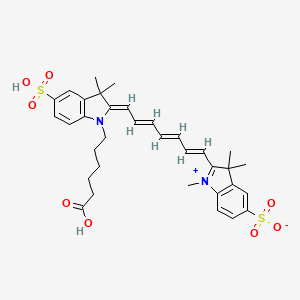![molecular formula C23H21ClN2O5 B12386372 (1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1R,3S-RSL 3 is a small molecule known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is particularly significant in the study of ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1R,3S-RSL 3 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often vary slightly depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of 1R,3S-RSL 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1R,3S-RSL 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons or hydrogen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Applications De Recherche Scientifique
1R,3S-RSL 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study oxidative stress and redox biology.
Biology: Investigates the role of ferroptosis in cellular processes and diseases.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
1R,3S-RSL 3 exerts its effects by inhibiting glutathione peroxidase 4 (GPX4), an enzyme that protects cells from oxidative damage. By inhibiting GPX4, 1R,3S-RSL 3 induces ferroptosis, leading to cell death through the accumulation of lipid peroxides. This mechanism involves the interaction with molecular targets such as p62 and Nrf2, and the inactivation of Keap1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erastin: Another ferroptosis inducer that targets the cystine/glutamate antiporter.
ML162: A small molecule that induces ferroptosis by inhibiting GPX4.
FIN56: Promotes ferroptosis through the degradation of GPX4.
Uniqueness
1R,3S-RSL 3 is unique in its specific inhibition of GPX4 and its potent induction of ferroptosis. Unlike other compounds, it has a distinct stereochemistry that contributes to its effectiveness and specificity in targeting GPX4 .
Propriétés
Formule moléculaire |
C23H21ClN2O5 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
methyl (1R,3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1 |
Clé InChI |
TXJZRSRTYPUYRW-GHTZIAJQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
SMILES canonique |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

